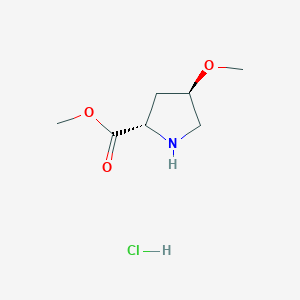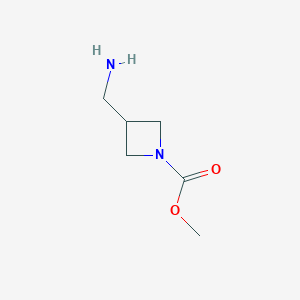
1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine
Vue d'ensemble
Description
“1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine” is an organic compound with the CAS Number: 1377791-70-2 . It has a molecular weight of 302.3 and its IUPAC name is 1,4-diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H13F3N2/c18-17(19,20)16-15(13-7-3-1-4-8-13)11-12-22(21-16)14-9-5-2-6-10-14/h1-12,21H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is in liquid form .Applications De Recherche Scientifique
Synthesis Methods
- Facile Synthesis Method: A study by Xie et al. (2012) describes a facile and efficient method for synthesizing 3-trifluoromethyl-1,4-dihydropyridazine. This process utilizes readily available α,β-unsaturated aldehyde and (E)-1-phenyl-2-(2,2,2-trifluoroethylidene)hydrazine under mild conditions to yield the desired 1,4-dihydropyridazine products (Xie, Zhu, Chen, Li, & Wu, 2012).
Chemical Reactions and Properties
- Reactions with Electrophilic Reagents: Research conducted by StoelvanderR. et al. (1980) explored the reactions of organolithium-diazine adducts and dihydrodiazines with electrophilic reagents. This study provides insights into the chemical behavior of compounds like 1,4-diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine when interacting with various electrophiles (StoelvanderR., PlasvanderH., Jongejan, & Hoeve, 1980).
Organocatalytic Synthesis
- Chiral Non-Racemic Derivatives: Pitacco et al. (2010) reported the organocatalyzed synthesis of chiral non-racemic 1,4-dihydropyridazines. This innovative approach highlights the potential of 1,4-dihydropyridazines in asymmetric synthesis (Pitacco, Attanasi, Crescentini, Favi, Felluga, Forzato, Mantellini, Nitti, Valentin, & Zangrando, 2010).
Structural and Physical Characterization
- X-Ray Structural Analysis: A study by Gilchrist, Gymer, and Rees (1973) on the fragmentation of 3,6-diphenyl-4,5-dehydropyridazine provides valuable structural insights. Their research utilized x-ray analysis to understand the molecular structure and behavior of dihydropyridazine derivatives under various conditions (Gilchrist, Gymer, & Rees, 1973).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propriétés
IUPAC Name |
1,4-diphenyl-3-(trifluoromethyl)-4H-pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2/c18-17(19,20)16-15(13-7-3-1-4-8-13)11-12-22(21-16)14-9-5-2-6-10-14/h1-12,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRASQWHVCRLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CN(N=C2C(F)(F)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1425867.png)

![1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1425869.png)



![Octahydro-pyrano[2,3-c]pyridine](/img/structure/B1425876.png)


